molecular formula C8H9N3 B15072426 2-Ethyl-1H-imidazo[4,5-c]pyridine

2-Ethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B15072426
M. Wt: 147.18 g/mol
InChI Key: OGAVLUMPEJJADN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need a catalyst or a specific solvent .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazopyridines .

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of GABA receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-b]pyridine

Uniqueness

2-Ethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity compared to other imidazopyridines. This uniqueness makes it particularly valuable in certain applications, such as the development of specific pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-ethyl-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-2-8-10-6-3-4-9-5-7(6)11-8/h3-5H,2H2,1H3,(H,10,11)

InChI Key

OGAVLUMPEJJADN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=NC=C2

Origin of Product

United States

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